Melting Point and Intrinsic Thermal Stability: 2,2'-Diol vs Parent SBF and BINOL
The melting point of 9,9'-spirobi[fluorene]-2,2'-diol (284–287 °C) exceeds that of the parent 9,9'-spirobifluorene (SBF, 195–200 °C) by approximately 80 °C, and surpasses (R)-BINOL (205–211 °C) by approximately 77 °C . The hydroxyl groups at the 2 and 2'-positions introduce intermolecular hydrogen bonding that augments the inherent thermal stability of the spirobifluorene scaffold, a feature absent in both non-hydroxylated SBF and BINOL (whose hydroxyls are positioned on a binaphthyl rather than a spiro framework) [1]. This quantitative thermal advantage translates directly to broader processing windows in vacuum thermal evaporation and higher morphological stability in thin-film devices.
| Evidence Dimension | Melting point (capillary method / standard determination) |
|---|---|
| Target Compound Data | 284–287 °C |
| Comparator Or Baseline | 9,9'-Spirobifluorene (SBF): 195–200 °C; (R)-BINOL: 205–211 °C |
| Quantified Difference | Δmp ≈ +80 °C vs SBF; Δmp ≈ +77 °C vs BINOL |
| Conditions | Standard melting point determination; data aggregated from ChemicalBook (target), Fisher Scientific (SBF), and Thieme/Wikipedia (BINOL) |
Why This Matters
Higher melting point directly correlates with superior thin-film morphological stability and broader thermal processing latitude during vacuum deposition of OLED and OPV devices, reducing device failure risks.
- [1] Ozcelik, A.; et al. ON/OFF Spiroconjugation through Peripheral Functionalization: Impact on the Reactivity and Chiroptical Properties of Spirobifluorenes. ChemPlusChem 2022, 87, e202100554. DOI: 10.1002/cplu.202100554. View Source
